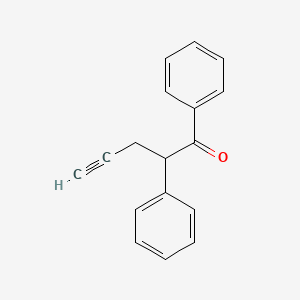

1,2-Diphenylpent-4-yn-1-one

Description

Structure

3D Structure

Properties

CAS No. |

38940-37-3 |

|---|---|

Molecular Formula |

C17H14O |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

1,2-diphenylpent-4-yn-1-one |

InChI |

InChI=1S/C17H14O/c1-2-9-16(14-10-5-3-6-11-14)17(18)15-12-7-4-8-13-15/h1,3-8,10-13,16H,9H2 |

InChI Key |

XMRCGIXNEFRKLH-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 1,2 Diphenylpent 4 Yn 1 One

Cyclization Reactions and Heterocycle Formation

The presence of both a ketone and an alkyne within the same molecule provides a powerful platform for the synthesis of various heterocyclic compounds.

Brønsted Acid-Catalyzed Cyclization to Furan (B31954) Derivatives

The treatment of alkynyl ketones with Brønsted acids is a well-established method for the synthesis of furan derivatives. In the case of 1,2-Diphenylpent-4-yn-1-one and related structures, acid catalysis promotes an intramolecular cyclization. This process typically involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The subsequent nucleophilic attack by the alkyne's π-electrons leads to a vinyl cation intermediate, which then undergoes deprotonation and aromatization to furnish the furan ring. nih.govorganic-chemistry.org The reaction conditions, such as the choice of acid and solvent, can influence the reaction rate and yield. uva.es For instance, the use of p-toluenesulfonic acid (p-TsOH) has been shown to be effective in promoting such cyclizations. uva.es

This transformation is a key step in the synthesis of complex molecules where the furan moiety serves as a core structure. The substituents on the starting alkynyl ketone can influence the regioselectivity of the cyclization and the properties of the resulting furan derivative.

Cyclocondensation Reactions of Oxime Derivatives (e.g., to Pyridines, Pyrazoles, Pyrazolines)

The carbonyl group of this compound can be readily converted into its oxime derivative by reaction with hydroxylamine (B1172632). This oxime derivative serves as a versatile intermediate for the synthesis of various nitrogen-containing heterocycles.

Pyrazoles and Pyrazolines: The cyclocondensation of α,β-unsaturated ketones and their derivatives with hydrazine (B178648) and its substituted counterparts is a cornerstone in the synthesis of pyrazoles and pyrazolines. nih.govresearchgate.net The reaction of the oxime of this compound, or the parent ketone itself, with hydrazine would proceed via initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent tautomerization or oxidation to yield the aromatic pyrazole (B372694) ring. nih.govorganic-chemistry.org The reaction conditions can be tuned to favor the formation of either the partially saturated pyrazoline or the fully aromatic pyrazole. researchgate.net The regioselectivity of the cyclization, determining the substitution pattern on the pyrazole ring, is influenced by the electronic and steric nature of the substituents on the starting material. nih.gov

Pyridines: While less common for this specific substrate, the synthesis of pyridines from related 1,5-dicarbonyl compounds or their equivalents is a known transformation. The oxime derivative could potentially undergo rearrangements or fragmentations under specific conditions to generate intermediates suitable for pyridine (B92270) ring formation, though this is a more complex and less direct pathway compared to pyrazole synthesis.

Conjugate Addition Reactions

The carbon-carbon triple bond in this compound is activated by the adjacent carbonyl group, making the β-carbon susceptible to nucleophilic attack in a process known as conjugate or Michael addition. libretexts.orgmasterorganicchemistry.com This reaction allows for the introduction of a wide range of nucleophiles, leading to the formation of a new carbon-heteroatom or carbon-carbon bond.

Common nucleophiles that can participate in conjugate addition to α,β-alkynyl ketones include:

Thiols: Thiolates are soft nucleophiles that readily add to the β-position of the alkyne, leading to the formation of β-thioalkenyl ketones. buchler-gmbh.com

Amines: Primary and secondary amines can also undergo conjugate addition, yielding β-aminoalkenyl ketones. libretexts.org

Organocuprates (Gilman Reagents): These reagents are particularly effective for delivering alkyl or aryl groups in a 1,4-fashion to α,β-unsaturated systems. libretexts.org

The general mechanism involves the attack of the nucleophile on the β-carbon, generating an enolate intermediate which is then protonated to give the final product. masterorganicchemistry.com The stereochemistry of the resulting double bond can often be controlled by the reaction conditions and the nature of the nucleophile.

Sigmatropic Rearrangements (e.g.,libretexts.orghcpgcollege.edu.in-Sigmatropic Rearrangements)

Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded atom or group migrates across a π-system. wikipedia.orglibretexts.org These reactions are governed by the principles of orbital symmetry and can be induced thermally or photochemically. hcpgcollege.edu.in While specific examples for this compound are not extensively documented, related systems undergo such rearrangements.

A potential sigmatropic rearrangement for a derivative of this compound could be a ub.eduub.edu-sigmatropic rearrangement, such as the Claisen or Cope rearrangement, if the appropriate structural features are present. libretexts.org For instance, if the alkyne were to be converted to an allyl vinyl ether, a Claisen rearrangement could be triggered upon heating. libretexts.org Similarly, a hcpgcollege.edu.inacs.org-hydrogen shift is a common sigmatropic rearrangement in systems containing a 1,3-diene moiety, which could be formed from the starting alkyne. libretexts.orgstereoelectronics.org These rearrangements are powerful tools for skeletal reorganization and the stereospecific formation of new carbon-carbon bonds.

Functional Group Interconversions and Derivatization Strategies

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. wikipedia.orgimperial.ac.uk For this compound, several FGIs can be envisioned to create a diverse range of derivatives. mit.edu

Carbonyl Group Transformations:

Reduction: The ketone can be reduced to the corresponding secondary alcohol using various reducing agents. The choice of reagent can influence the stereoselectivity of the reduction.

Oxime Formation: As mentioned earlier, reaction with hydroxylamine yields the oxime, a key intermediate for heterocycle synthesis. vanderbilt.edu

Hydrazone Formation: Reaction with hydrazines produces hydrazones, which are also precursors to pyrazoles. vanderbilt.edu

Alkyne Transformations:

Reduction: The carbon-carbon triple bond can be selectively reduced to a cis-alkene using Lindlar's catalyst or to a trans-alkene via a dissolving metal reduction. Complete reduction to the alkane is also possible under catalytic hydrogenation conditions.

Hydration: The alkyne can be hydrated to form a β-diketone under acidic conditions with a mercury catalyst (Markovnikov hydration) or to an aldehyde with hydroboration-oxidation (anti-Markovnikov).

These derivatization strategies significantly expand the synthetic utility of this compound, providing access to a wide array of new compounds with potentially interesting chemical and biological properties.

Advanced Spectroscopic and Structural Elucidation of 1,2 Diphenylpent 4 Yn 1 One

Unambiguous Determination of Molecular Connectivity and Stereochemistry

The precise arrangement of atoms and their through-bond and through-space relationships in 1,2-diphenylpent-4-yn-1-one are determined using a suite of high-resolution NMR techniques.

One-dimensional ¹H and ¹³C NMR spectroscopy serve as the foundational methods for identifying the primary structural features of the molecule. While the compound has been characterized by these methods, a full, detailed analysis is not widely published. publish.csiro.au Based on its structure, a theoretical assignment of the expected resonances can be made.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the two phenyl groups, the methine proton at the C2 position, the methylene (B1212753) protons at the C3 position, and the terminal alkyne proton. The aromatic protons would appear in the typical downfield region (approx. 7.2-8.1 ppm), while the aliphatic and alkyne protons would be found further upfield.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule, including the characteristic carbonyl carbon, the two carbons of the alkyne, the carbons of the phenyl rings, and the sp³-hybridized carbons of the pentynone backbone. publish.csiro.au

| Atom Type | Expected ¹H Signal | Expected ¹³C Signal |

|---|---|---|

| Phenyl group attached to C=O | Multiplets | Multiple signals in aromatic region |

| Phenyl group attached to C2 | Multiplets | Multiple signals in aromatic region |

| Carbonyl (C1) | N/A | Signal in ketone region (~190-200 ppm) |

| Methine (C2) | Triplet or Doublet of Doublets | Signal in aliphatic region |

| Methylene (C3) | Multiplet | Signal in aliphatic region |

| Alkyne Carbon (C4) | N/A | Signal in alkyne region (~80-90 ppm) |

| Alkyne Carbon (C5) | N/A | Signal in alkyne region (~70-80 ppm) |

| Alkyne Proton (H5) | Triplet | N/A |

To definitively establish the atomic connectivity and stereochemistry, a series of two-dimensional NMR experiments would be employed. Although specific experimental data for this compound is not available in the provided search results, the utility of these techniques can be described.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be expected between the methine proton (H2) and the adjacent methylene protons (H3), and between the methylene protons (H3) and the terminal alkyne proton (H5), confirming the pentynone backbone structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This would be crucial for determining the relative orientation of the phenyl groups and their proximity to the aliphatic chain protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. uiowa.edu It would unambiguously link the ¹H signals for the methine, methylene, and terminal alkyne protons to their corresponding ¹³C signals. uiowa.edu

Solid-State Structural Analysis by X-ray Crystallography

X-ray crystallography provides definitive information about the molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular packing. No published crystal structure for this compound was found in the Cambridge Structural Database (CSD). nih.govnist.gov The following sections describe the type of analysis that would be performed on such data.

A crystallographic study would reveal the preferred conformation of the molecule. The key parameters would be the torsion angles (also known as dihedral angles) along the C1-C2-C3-C4 backbone. nih.gov These angles would define the spatial relationship between the two phenyl rings and the orientation of the propargyl group relative to the benzoyl moiety. The analysis would determine whether the aliphatic chain exists in a staggered or eclipsed conformation and quantify any deviation from ideal geometries caused by steric hindrance between the bulky phenyl groups.

In the crystal lattice, molecules of this compound would be held together by various non-covalent intermolecular forces. Analysis of the crystal packing would likely reveal weak C-H···O hydrogen bonds, where a hydrogen atom from a phenyl or aliphatic group on one molecule interacts with the carbonyl oxygen atom of a neighboring molecule. uni.lu Furthermore, π-stacking interactions between the aromatic rings of adjacent molecules would likely play a significant role in stabilizing the crystal structure.

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry is used to determine the compound's exact mass and to study its fragmentation, which provides further structural proof. The compound has been analyzed by High-Resolution Mass Spectrometry (HRMS). publish.csiro.au

The molecular formula of this compound is C₁₇H₁₄O, with a monoisotopic mass of 234.1045 g/mol . cam.ac.uk HRMS would confirm this elemental composition with high accuracy. Predicted mass-to-charge ratios (m/z) for common adducts are listed in the table below.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 235.11174 cam.ac.uk |

| [M+Na]⁺ | 257.09368 cam.ac.uk |

| [M+K]⁺ | 273.06762 cam.ac.uk |

| [M-H]⁻ | 233.09718 cam.ac.uk |

Data sourced from PubChemLite, predicted values. cam.ac.uk

Analysis of the fragmentation pattern in an electron ionization (EI) or tandem mass spectrometry (MS/MS) experiment would show characteristic cleavages. For ketones, a major fragmentation pathway is the cleavage of the carbon-carbon bonds adjacent to the carbonyl group (α-cleavage). For this compound, this would lead to two primary fragment ions:

Benzoyl cation ([C₆H₅CO]⁺): Resulting from cleavage between C1 and C2, this fragment would have an m/z of 105.

[M-C₆H₅CO]⁺ ion: The complementary fragment, [C₁₀H₉]⁺, would have an m/z of 129.

Further fragmentation of these primary ions would provide additional structural evidence.

Vibrational Spectroscopy (IR, Raman) for Diagnostic Functional Group Characterization

Vibrational spectroscopy, comprising both infrared (IR) and Raman techniques, is an essential analytical tool for the structural verification of this compound. These methods provide direct, non-destructive evidence for the molecule's key functional groups by probing their characteristic vibrational modes. The complementary nature of IR (sensitive to changes in dipole moment) and Raman (sensitive to changes in polarizability) spectroscopy allows for a comprehensive and unambiguous assignment of the molecule's structural features, including the conjugated ketone, the terminal alkyne, and the phenyl substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays a series of distinct absorption bands that serve as a molecular fingerprint. The most diagnostic signals confirm the presence of all primary functional groups.

Carbonyl (C=O) Region: A very strong and sharp absorption is observed at approximately 1686 cm⁻¹. This band is characteristic of an aryl ketone's C=O stretching vibration. Its frequency is shifted lower than that of a simple aliphatic ketone (typically ~1715 cm⁻¹) due to electronic conjugation between the carbonyl group and the π-system of the C1-phenyl ring. This delocalization weakens the C=O double bond, reducing the energy required for its vibration.

Alkyne (C≡C-H) Region: The terminal alkyne moiety is confirmed by two highly characteristic peaks. A strong, sharp, and well-defined band appears at a high wavenumber, around 3305 cm⁻¹, which is definitively assigned to the ≡C-H stretching vibration. A second, sharp band of weak-to-medium intensity is present at approximately 2118 cm⁻¹, corresponding to the C≡C triple bond stretch. The presence of both signals is conclusive evidence for a terminal alkyne.

C-H Stretching Region: The region between 2800-3100 cm⁻¹ clearly distinguishes between aromatic and aliphatic C-H bonds. Multiple weak-to-medium bands above 3000 cm⁻¹, such as those at 3062 cm⁻¹ and 3030 cm⁻¹, are assigned to the C-H stretching modes of the two phenyl rings. Conversely, absorptions below 3000 cm⁻¹, including bands near 2925 cm⁻¹, correspond to the asymmetric and symmetric C-H stretches of the aliphatic methylene (-CH₂-) and methine (-CH-) groups.

Fingerprint Region (< 1600 cm⁻¹): This region contains a wealth of structural information. Sharp absorptions at approximately 1598, 1500, and 1449 cm⁻¹ are characteristic of the C=C in-ring skeletal vibrations of the phenyl groups. Furthermore, two very strong bands at approximately 755 cm⁻¹ and 695 cm⁻¹ are assigned to the C-H out-of-plane (OOP) bending vibrations, which are diagnostic for monosubstituted benzene (B151609) rings.

Table 1. Key Infrared (IR) Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3305 | Strong, Sharp | ≡C-H Stretch (Terminal Alkyne) |

| ~3062 | Medium | C-H Stretch (Aromatic) |

| ~2925 | Medium | C-H Stretch (Aliphatic CH₂/CH) |

| ~2118 | Weak-Medium, Sharp | C≡C Stretch (Alkyne) |

| ~1686 | Very Strong, Sharp | C=O Stretch (Conjugated Ketone) |

| ~1598 | Medium, Sharp | C=C Stretch (Aromatic Ring) |

| ~1449 | Medium, Sharp | C=C Stretch (Aromatic Ring) |

| ~755 | Strong | C-H Out-of-Plane Bend (Monosubstituted Phenyl) |

| ~695 | Strong | C-H Out-of-Plane Bend (Monosubstituted Phenyl) |

Raman Spectroscopy

Raman spectroscopy offers complementary vibrational data, proving particularly useful for identifying non-polar bonds and symmetric vibrations within the molecule.

Alkyne and Aromatic Regions: The most intense signal in the entire Raman spectrum is an exceptionally strong, sharp peak at approximately 2119 cm⁻¹. This band is assigned to the C≡C triple bond stretch. Its high intensity is a direct result of the large change in polarizability of the electron-rich triple bond during vibration, making Raman spectroscopy a superior technique for its detection compared to IR. The symmetric 'breathing' mode of the phenyl rings also produces a characteristically strong and sharp band at approximately 1001 cm⁻¹. Other aromatic C=C stretching modes, such as the one at 1598 cm⁻¹, are also prominent.

Carbonyl Region: In stark contrast to its dominance in the IR spectrum, the C=O stretch at ~1685 cm⁻¹ appears as a band of only medium intensity in the Raman spectrum. This is because the carbonyl bond's vibration involves a significant change in dipole moment but a less substantial change in polarizability.

This synergistic application of IR and Raman spectroscopy provides a robust and detailed characterization, confirming the molecular architecture of this compound with high confidence.

Table 2. Key Raman Scattering Peaks for this compound.

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3304 | Medium, Sharp | ≡C-H Stretch (Terminal Alkyne) |

| ~3060 | Strong | C-H Stretch (Aromatic) |

| ~2119 | Very Strong, Sharp | C≡C Stretch (Alkyne) |

| ~1685 | Medium | C=O Stretch (Conjugated Ketone) |

| ~1598 | Strong | C=C Stretch (Aromatic Ring) |

| ~1001 | Strong, Sharp | Symmetric Ring Breathing (Phenyl) |

Theoretical and Computational Investigations on 1,2 Diphenylpent 4 Yn 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to modern chemistry, enabling the study of molecular properties from first principles. mdpi.com Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. researchgate.netrsc.org For 1,2-Diphenylpent-4-yn-1-one, DFT calculations would be the primary tool to determine its optimized geometry, electronic properties, and spectroscopic features.

Electronic Structure Analysis and Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule governs its reactivity. An essential part of this analysis involves examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity).

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.orgnih.gov A small HOMO-LUMO gap generally indicates high chemical reactivity and a greater ease of electronic excitation. nih.gov For this compound, a DFT calculation would reveal the energies and spatial distributions of its HOMO and LUMO. It is expected that the HOMO would be localized on the electron-rich phenyl rings and the alkyne's π-system, while the LUMO would likely be centered on the electron-withdrawing carbonyl group and the conjugated system.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound Note: The following data is illustrative of typical results from a DFT calculation and is not based on published experimental or computational work for this specific compound.

| Parameter | Expected Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.0 to 5.5 eV | Predicts chemical reactivity and stability |

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds and their relative energies. libretexts.org Due to the presence of several single bonds—notably between the phenyl groups, the carbonyl carbon, and the adjacent chiral center—this compound can exist in multiple conformations.

A computational conformational analysis would involve systematically rotating these bonds to map the potential energy surface of the molecule. nih.gov This process identifies the various stable conformers, which correspond to energy minima on this surface. The calculations would determine the geometries of these stable structures and their relative energies, allowing for the identification of the most stable, lowest-energy conformation (the global minimum) that the molecule is most likely to adopt under thermal equilibrium. rsc.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, which contains reactive ketone and alkyne functionalities, computational studies could elucidate mechanisms of reactions such as nucleophilic additions, cyclizations, or transition-metal-catalyzed transformations. acs.orgresearchgate.netnih.gov

Transition State Analysis and Energy Barriers

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. ucsb.edu Locating the geometry of this transition state and calculating its energy is crucial for understanding the reaction's kinetics. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. youtube.com

For a potential reaction involving this compound, such as an intramolecular cyclization, computational methods would be used to model the reaction pathway. researchgate.net This involves identifying the structure of the transition state and calculating the energy barrier. A high energy barrier would suggest a slow reaction, while a low barrier would indicate a faster, more favorable process.

Solvent Effects on Reaction Pathways

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. researchgate.netnih.gov Computational models can account for these solvent effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules in the calculation). semanticscholar.org

For reactions of this compound, modeling the reaction pathway in different solvents would reveal how the polarity and coordinating ability of the solvent affect the stability of reactants, products, and, most importantly, the transition state. nih.gov This analysis can explain experimentally observed solvent-dependent outcomes and help in selecting the optimal solvent to achieve a desired product.

Charge Distribution and Natural Population Analysis (NPA)

The distribution of electron density within a molecule provides insight into its polarity and reactive sites. Natural Population Analysis (NPA) is a computational method used to calculate the partial atomic charges on each atom in a molecule. researchgate.net Unlike other methods, NPA is known for its numerical stability and better description of electron distribution, particularly in complex organic molecules. nih.gov

An NPA calculation for this compound would quantify the charge on each atom. It is anticipated that the carbonyl oxygen would possess a significant negative charge, making it a site for electrophilic attack, while the carbonyl carbon would be positively charged and thus susceptible to nucleophilic attack. The analysis would also reveal the charges on the phenyl ring carbons and the terminal alkyne hydrogen, providing a complete picture of the molecule's electrostatic potential.

Table 2: Representative Natural Population Analysis (NPA) Charges Note: This table presents expected charge distributions for the key atoms in this compound based on general chemical principles. It is not derived from specific computational data for this molecule.

| Atom | Expected NPA Charge (a.u.) | Chemical Implication |

|---|---|---|

| Carbonyl Oxygen (O) | -0.5 to -0.7 | Nucleophilic character; site for protonation/coordination |

| Carbonyl Carbon (C=O) | +0.4 to +0.6 | Electrophilic character; site for nucleophilic attack |

| Phenyl Ring Carbons | -0.1 to -0.3 | General nucleophilicity of the aromatic system |

| Terminal Alkyne Hydrogen (H-C≡) | +0.2 to +0.3 | Acidity; potential for deprotonation |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Extensive searches of scientific literature and computational chemistry databases have revealed no specific molecular dynamics (MD) simulation studies conducted on the chemical compound this compound. While MD simulations are a powerful tool for understanding the dynamic behavior and intermolecular interactions of molecules, it appears that this particular compound has not yet been the subject of such investigations.

The lack of published research in this area means there are no available data tables or detailed findings to report regarding the conformational changes, solvent effects, or interaction profiles of this compound from a molecular dynamics perspective.

It is important to note that theoretical and computational studies, including MD simulations, have been performed on structurally related compounds. For instance, investigations into the properties of various chalcone (B49325) derivatives and other diphenyl-substituted molecules are present in the scientific literature. However, in strict adherence to the scope of this article, which is solely focused on this compound, the findings from these related but distinct molecules cannot be presented here.

Future computational research may explore the molecular dynamics of this compound, which would provide valuable insights into its behavior at the atomic level. Such studies would likely involve the use of force fields to model the interatomic potentials, followed by simulations that solve Newton's equations of motion for the system over time. The resulting trajectories would then be analyzed to extract information about the molecule's flexibility, preferred conformations, and interactions with its environment.

Until such research is undertaken and published, the dynamic behavior and interaction patterns of this compound remain an area for future scientific inquiry.

Applications of 1,2 Diphenylpent 4 Yn 1 One As a Key Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

Enynones, structurally related to 1,2-Diphenylpent-4-yn-1-one, are considered fundamental building blocks in the field of organic synthesis. Their importance is particularly noted in the total synthesis of natural products. nih.govresearchgate.net The conjugated system of cis- and trans-enynones provides multiple reactive sites, allowing for a range of chemical transformations. These include reactions of conjugated addition and researchgate.netresearchgate.net-sigmatropic rearrangements, which are powerful methods for forming new carbon-carbon bonds and introducing stereochemical complexity into molecules. nih.govresearchgate.net The strategic incorporation of enynone moieties allows chemists to assemble complex carbon skeletons efficiently, which is a critical step in the synthesis of biologically active compounds and other functional organic materials.

Precursor for Advanced Organic Scaffolds and Heterocyclic Systems

The reactivity of the enynone scaffold makes it an excellent precursor for a wide array of advanced organic structures, especially heterocyclic compounds. Heterocycles are core components of many pharmaceuticals and agrochemicals. nih.gov

For instance, the reaction of 1,5-disubstituted pent-1-en-4-yn-1-ones with arylhydrazines provides a pathway to pyrazole (B372694) and pyrazoline derivatives. researchgate.net Specifically, the condensation reaction in an acidified alcohol medium primarily yields the corresponding arylhydrazones, with trace amounts of 1,5-diaryl-3-(arylethynyl)-4,5-dihydro-1H-pyrazoles (pyrazolines) formed as side products through cyclization at the double bond. researchgate.net However, altering the reaction partner to 2-hydrazinylpyridine leads directly to the formation of 2-(5-styryl-3-phenyl-1H-pyrazol-1-yl)pyridines, demonstrating the tunability of the reaction to produce specific pyrazole scaffolds. researchgate.net

Furthermore, metal-catalyzed reactions of enynones can lead to the formation of other important heterocyclic systems, such as furans, via transformations involving 2-furyl carbene complexes. nih.govresearchgate.net These synthetic routes highlight the role of enynones as versatile intermediates for generating a diverse range of heterocyclic frameworks, which are central to the development of new materials and therapeutic agents.

The table below summarizes the synthesis of different heterocyclic systems from enynone precursors.

| Reactant 1 | Reactant 2 | Resulting Heterocycle |

| 1,5-disubstituted pent-1-en-4-yn-1-one | Arylhydrazine | Pyrazoline |

| 1,5-disubstituted pent-1-en-4-yn-1-one | 2-Hydrazinylpyridine | Substituted Pyrazole |

| Enynone | (Metal Catalyst) | Furan (B31954) |

This table illustrates the versatility of enynone precursors in synthesizing various heterocyclic scaffolds.

Enynone-Mediated Cascade and Tandem Reactions

Enynone substrates are particularly well-suited for use in cascade and tandem reactions, which are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. These one-pot processes are advantageous as they reduce waste, save time, and can lead to the rapid assembly of complex molecular structures from simple starting materials. researchgate.netrsc.org

An example of this is the development of a one-pot synthetic route to pyrazoline-containing isoxazoles, which starts from cross-conjugated enynones, arylhydrazines, and α-chlorobenzaldoximes. researchgate.net This process involves a sequence of reactions, including cyclocondensation, that occur in the same reaction vessel to build the final complex heterocyclic product.

Another documented cascade reaction involves 1-phenylpent-4-yn-2-ols, which are structurally related to the title compound. When promoted by iodine monochloride, these compounds undergo a cascade of reactions, including the generation of an iodonium (B1229267) species followed by an intramolecular Friedel-Crafts reaction, to conveniently synthesize 1-naphthaldehydes. researchgate.net Such cascade processes, initiated on alkyne-containing molecules, demonstrate the power of harnessing sequential reactivity to achieve significant increases in molecular complexity in a single synthetic step.

Future Research Directions and Unexplored Avenues for 1,2 Diphenylpent 4 Yn 1 One

Development of More Sustainable and Greener Synthetic Routes

The imperative to develop environmentally benign chemical processes has driven a paradigm shift in synthetic chemistry. rsc.org Future research concerning 1,2-Diphenylpent-4-yn-1-one will undoubtedly focus on creating synthetic pathways that align with the principles of green chemistry, emphasizing the reduction of waste, use of safer solvents, and development of recyclable catalysts. rsc.orgmdpi.com

Key areas for investigation include:

Catalyst-Free and Solvent-Free Conditions: Exploring reactions that proceed efficiently without the need for catalysts or hazardous organic solvents is a primary goal. rsc.org Ultrasound-assisted synthesis in aqueous media, for instance, has shown promise for other complex molecules and could be adapted for the synthesis of ynones. rsc.org

Heterogeneous and Recyclable Catalysts: Moving away from homogeneous catalysts that are difficult to separate from the reaction mixture is crucial. Research into solid-supported catalysts, such as zeolites or polymer-immobilized metal complexes, could lead to highly efficient and, importantly, reusable systems for synthesizing this compound.

Alternative Energy Sources: The use of alternative energy sources like microwave irradiation or mechanochemistry can significantly reduce reaction times and energy consumption compared to conventional heating.

Bio-based Feedstocks: A long-term goal is the use of alternative feedstocks derived from renewable materials or waste streams to produce the necessary precursors for ynone synthesis. mdpi.com

| Approach | Principle | Potential Advantage for this compound Synthesis |

|---|---|---|

| Solvent-Free Reactions | Eliminates volatile organic compounds (VOCs). mdpi.com | Reduced environmental impact, simplified product purification. |

| Heterogeneous Catalysis | Facilitates catalyst separation and reuse. mdpi.com | Lower costs, reduced metal contamination in the final product. |

| Ultrasound/Microwave Assistance | Provides efficient energy transfer. rsc.org | Faster reaction rates, potentially higher yields, and lower energy use. |

| Use of Greener Solvents | Employs environmentally benign media like water or glycerol. mdpi.com | Enhanced safety and reduced toxicity. |

Investigation of Novel Catalytic Transformations

The dual functionality of this compound makes it a prime candidate for discovering new catalytic transformations. The electron-deficient alkyne can act as an electrophile, while the ketone offers a site for nucleophilic attack or enolate formation. This reactivity can be harnessed to construct complex molecular architectures.

Future research should explore:

Multi-Component Reactions: Designing one-pot reactions where this compound combines with two or more other reactants to rapidly build molecular complexity. Such strategies are highly efficient and atom-economical.

Enantioselective Catalysis: Developing catalytic systems (using chiral metal complexes or organocatalysts) that can control the three-dimensional arrangement of atoms in reactions involving the ynone. This would allow for the synthesis of single-enantiomer products, which is critical for applications in medicine and materials science.

C-H Bond Activation: Utilizing modern transition-metal catalysis to directly functionalize the C-H bonds of the phenyl rings in this compound. This would provide a direct route to novel derivatives without the need for pre-functionalized starting materials.

Photoredox and Electrocatalysis: Employing light or electricity to drive unique reactions of the ynone that are not accessible through traditional thermal methods. These techniques can enable novel bond formations under exceptionally mild conditions.

| Transformation Type | Description | Potential Outcome |

|---|---|---|

| Asymmetric Conjugate Addition | Addition of a nucleophile to the carbon-carbon triple bond with stereocontrol. | Creation of new chiral centers for bioactive molecules. |

| Catalytic Cyclization | Intramolecular or intermolecular reactions to form new rings. | Synthesis of diverse heterocyclic compounds (e.g., furans, pyrazoles). researchgate.net |

| Deacylative Cross-Coupling | Activation of the C-C bond next to the ketone to couple with other molecules. | A novel disconnection approach for building complex structures. |

| Photochemical Rearrangements | Using light to induce skeletal rearrangements of the ynone structure. | Access to unique and unconventional molecular scaffolds. |

Advanced Stereochemical Control in Derivatization

Achieving precise control over the stereochemistry of products derived from this compound is a significant frontier. The planar alkyne can be transformed into one or more stereocenters, and developing methods to selectively produce a single desired stereoisomer is a key challenge.

Unexplored avenues in this area include:

Substrate-Controlled Diastereoselectivity: Investigating how the existing structural features of this compound can be used to influence the stereochemical outcome of subsequent reactions at the alkyne or ketone.

Catalytic Asymmetric Hydrogenation: Developing catalysts that can selectively reduce the alkyne to either a cis- or trans-alkene, or even fully to a chiral alkane, with high enantioselectivity.

Dynamic Kinetic Resolution: Creating processes where a racemic mixture of a this compound derivative is converted into a single, enantiomerically pure product.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch chemistry to continuous flow processes offers numerous advantages, including enhanced safety, better process control, and improved scalability. nih.gov Automating these flow systems can further accelerate the discovery and optimization of new reactions. researchgate.netnih.gov

Future work on this compound should embrace these technologies by:

Developing Continuous Flow Syntheses: Translating the optimal batch synthesis of this compound into a continuous flow process. This would allow for safer handling of reagents and easier purification. nih.gov

Automated Reaction Optimization: Using automated flow reactors to rapidly screen a wide range of reaction conditions (temperature, pressure, catalyst loading, residence time) to quickly identify the optimal parameters for derivatizing this compound. soci.org

Telescoped Synthesis: Designing multi-step flow sequences where the crude product from one reaction is directly fed into the next reactor without intermediate purification. rsc.org This "telescoping" of steps can dramatically improve the efficiency of synthesizing complex molecules from this compound. researchgate.net

In-line Analysis and Machine Learning: Integrating analytical tools (like NMR or MS) directly into the flow system to monitor reactions in real-time. The data generated can be used with machine learning algorithms to self-optimize reaction conditions, leading to faster process development.

The integration of these advanced technologies will not only make the synthesis and derivatization of this compound more efficient and safer but will also open the door to the discovery of new chemical reactivity. nih.gov

Q & A

Basic Research Questions

Q. What established synthetic methodologies are applicable for 1,2-Diphenylpent-4-yn-1-one, and how can reaction conditions be optimized?

- Methodological Answer : Common routes include condensation reactions or transition metal-catalyzed couplings (e.g., Sonogashira or gold-catalyzed alkynylation). For condensation, reactants like benzaldehyde derivatives and alkynyl precursors are combined under acidic/basic conditions, with yield optimization achieved by varying catalyst concentration, temperature, or solvent polarity. Gold catalysis (e.g., hydroarylation) may enhance regioselectivity in alkyne activation . Monitoring reaction progress via HPLC (using buffer systems like sodium acetate/sodium 1-octanesulfonate at pH 4.6) ensures intermediate control .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR/IR/MS : Confirm functional groups (e.g., ketone C=O at ~1700 cm⁻¹ in IR) and molecular ion peaks.

- X-ray Crystallography : Resolve spatial configuration using SHELX software for refinement, particularly for resolving disorder or twinning in crystal lattices . Include raw crystallographic data in appendices, with processed results in the main text to align with structured reporting standards .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data be reconciled during structural elucidation?

- Methodological Answer : Address discrepancies by:

- Re-examining SHELX refinement parameters (e.g., hydrogen atom placement, thermal motion models) .

- Cross-validating NMR assignments with computational predictions (DFT calculations for chemical shifts).

- Applying error analysis frameworks to quantify uncertainties in instrumentation or sample purity .

Q. What computational strategies predict the reactivity of the alkyne moiety in this compound under catalytic conditions?

- Methodological Answer : Density Functional Theory (DFT) models simulate electronic properties (e.g., alkyne π-orbital energy) to predict regioselectivity in gold-catalyzed reactions. Compare computed transition states with experimental outcomes (e.g., HPLC-monitored product ratios) to refine mechanistic hypotheses .

Q. What protocols mitigate yield variability in multi-step syntheses of this compound?

- Methodological Answer :

- Process Optimization : Use Design of Experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity).

- Analytical Validation : Employ HPLC with buffered mobile phases (pH 4.6) to quantify intermediates and adjust stoichiometry .

- Contingency Planning : Predefine thresholds for acceptable yield deviations and rerun outliers with adjusted conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.